Edecesertib's Sub-Nanomolar IRAK4 Potency and Kinase Selectivity Profile
Edecesertib demonstrates exceptional IRAK4 kinase inhibition with an IC50 of 0.6 nM in biochemical assays, which is over 5-fold more potent than the comparator BAY-1834845 (IC50 = 3.55 nM) and aligns with the high potency of PF-06650833 . Crucially, Edecesertib exhibits 123-fold less potency against the closely related kinase IRAK1 and >500-fold selectivity over a broad panel of kinases, mitigating potential off-target effects. This potency translates to cellular activity, with an EC50 of 124 nM in a human whole blood assay .
| Evidence Dimension | IRAK4 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | BAY-1834845: 3.55 nM; PF-06650833: ~0.2-3 nM (reported range) |
| Quantified Difference | Approximately 5.9-fold lower IC50 vs. BAY-1834845 |
| Conditions | Biochemical kinase activity assay |
Why This Matters
This high intrinsic potency and defined selectivity profile, validated in a human whole blood context, provide a robust foundation for confident target engagement in complex in vivo models.
